Lipophilicity: Para vs. Meta Substitution
Computational analysis predicts a lower lipophilicity for the para-substituted 4-(pyrrolidinomethyl)benzophenone compared to the meta-substituted 3-(pyrrolidinomethyl)benzophenone. The para isomer exhibits a calculated XLogP3-AA of 3.6 [1], whereas the meta isomer is predicted to have a higher LogP of approximately 3.9 due to the less effective shielding of the polar carbonyl and amine groups by the flanking phenyl rings [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | 3-(Pyrrolidinomethyl)benzophenone: ~3.9 |
| Quantified Difference | ΔLogP ≈ 0.3 (lower for 4-isomer) |
| Conditions | Computed using XLogP3 algorithm as implemented in PubChem |
Why This Matters
A ~0.3 unit difference in LogP can correspond to a ~2-fold difference in partition coefficient, substantially altering compound distribution in biphasic reaction systems and biological permeability (Lipinski compliance).
- [1] PubChem. (2025). Compound Summary: 4-(Pyrrolidinomethyl)benzophenone, CID 24724329. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary: 3-(Pyrrolidinomethyl)benzophenone, CID 24724328. National Center for Biotechnology Information. View Source
